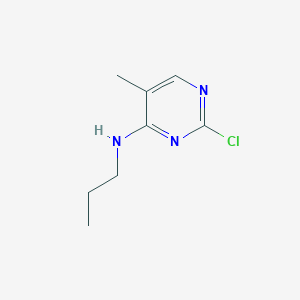![molecular formula C7H15BO3 B13767983 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane CAS No. 71349-55-8](/img/structure/B13767983.png)
2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane is a boron-containing heterocyclic compound with the molecular formula C7H15BO3 It is known for its unique structure, which includes a boron atom integrated into a dioxaborinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane typically involves the reaction of isopropyl alcohol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves heating the reactants to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Boronic acids and borates.
Reduction: Borohydrides.
Substitution: Various substituted dioxaborinanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and ceramics, due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane involves its ability to form stable complexes with other molecules through boron-oxygen and boron-nitrogen bonds. These interactions are crucial for its reactivity and applications in various fields. The compound can act as a Lewis acid, facilitating various chemical transformations by accepting electron pairs from other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isobutoxy-4-methyl-1,3,2-dioxaborinane: Similar structure but with an isobutoxy group instead of an isopropoxy group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains additional methyl groups, leading to different reactivity and applications.
Uniqueness
2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane is unique due to its specific isopropoxy group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specialized applications, particularly in organic synthesis and materials science.
Propriétés
Numéro CAS |
71349-55-8 |
|---|---|
Formule moléculaire |
C7H15BO3 |
Poids moléculaire |
158.01 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-yloxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H15BO3/c1-6(2)10-8-9-5-4-7(3)11-8/h6-7H,4-5H2,1-3H3 |
Clé InChI |
ZZLRDDVPTNBFFI-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCC(O1)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)




![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)





